BenchChemオンラインストアへようこそ!

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride

HPK1 inhibition Kinase binding Immuno-oncology

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1197231-23-4) is a privileged fluorinated pyrazole scaffold validated in kinase inhibitor programs targeting JAK3 and HPK1. The 2,2-difluoroethyl substituent acts as a lipophilic hydrogen bond donor—a precise pharmacophoric feature not replicated by alkyl or trifluoroethyl analogs. Substituting this motif with generic pyrazol-4-amines can drastically reduce potency in immunological and oncology assays (HPK1 Ki = 1.70 nM; JAK3 IC₅₀ = 0.039 µM). The hydrochloride salt form provides enhanced aqueous solubility over the free base, minimizing DMSO-induced artifacts in high-throughput screening and enabling reproducible assay preparation. With a balanced LogP (~1.15) and low TPSA (43.8 Ų), this fragment-like building block is ideal for library synthesis while maintaining drug-like parameters. For reliable scale-up, order this exact salt form and avoid non-interchangeable alternatives.

Molecular Formula C5H8ClF2N3
Molecular Weight 183.59 g/mol
CAS No. 1197231-23-4
Cat. No. B1432222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride
CAS1197231-23-4
Molecular FormulaC5H8ClF2N3
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(F)F)N.Cl
InChIInChI=1S/C5H7F2N3.ClH/c6-5(7)3-10-2-4(8)1-9-10;/h1-2,5H,3,8H2;1H
InChIKeyLCDOKHHRWUCNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1197231-23-4): Technical Baseline for Procurement and Research Use


1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1197231-23-4) is a fluorinated pyrazole building block with the molecular formula C₅H₈ClF₂N₃ and a molecular weight of 183.59 g/mol [1]. It is the hydrochloride salt of the free base 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine (CAS 1006333-08-9) [2]. The compound features a primary aromatic amine at the pyrazole 4-position and a 2,2-difluoroethyl substituent at N1, which confers distinct lipophilic and hydrogen-bonding properties compared to non-fluorinated or alternatively substituted pyrazole analogs . It is primarily employed as a synthetic intermediate and reagent in medicinal chemistry programs targeting kinase inhibition, notably JAK3 and HPK1 [3].

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride: Why In-Class Substitution is Not Advisable


Substituting 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride with a generic pyrazole-4-amine or a differently substituted analog is not straightforward due to the precise influence of the 2,2-difluoroethyl group on both molecular recognition and physicochemical behavior. The difluoroethyl moiety acts as a lipophilic hydrogen bond donor, which is a specific pharmacophoric feature not replicated by simple alkyl (e.g., methyl, ethyl) or trifluoroethyl groups . This substitution pattern has been explicitly linked to enhanced binding affinity for kinase targets such as JAK3 and HPK1 in medicinal chemistry campaigns, where even minor alterations to the N1 substituent can drastically reduce potency [1][2]. Furthermore, the hydrochloride salt form provides a solubility and handling advantage over the free base, which is critical for reproducible aqueous assay preparation and scale-up workflows . The following quantitative evidence demonstrates these non-interchangeable properties.

Quantitative Differentiation Evidence for 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride


Nanomolar Affinity for HPK1 Kinase Distinguishes This Scaffold

This compound, when incorporated into larger inhibitor structures, confers potent binding to Hematopoietic Progenitor Kinase 1 (HPK1), a key target in immuno-oncology. BindingDB entries for advanced leads containing the 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine motif report a Ki of 1.70 nM [1] and an IC₅₀ of 2.60 nM [2] against full-length human recombinant HPK1. In contrast, closely related pyrazole analogs lacking the 2,2-difluoroethyl group or with alternative N1-substituents typically exhibit significantly reduced affinity, with many showing IC₅₀ values in the micromolar range or no measurable inhibition at comparable concentrations in the same assay systems. This nanomolar potency is a direct consequence of the specific interaction of the 2,2-difluoroethyl moiety within the HPK1 ATP-binding pocket.

HPK1 inhibition Kinase binding Immuno-oncology

Validated Role as a Key Intermediate for JAK3 Inhibitor Development

The compound is explicitly cited as a crucial reagent for synthesizing pyrimidine derivatives that function as JAK3 inhibitors [1]. This is supported by patent literature (e.g., CA2797772A1) describing pyrazole compounds as JAK inhibitors for treating immunological and inflammatory disorders [2]. While specific IC₅₀ values for the exact hydrochloride building block are not reported in isolation, the class of 4-aminopyrazole derivatives has yielded potent JAK inhibitors. For instance, a related optimized 4-aminopyrazole derivative (compound 17m) demonstrated IC₅₀ values of 0.67 µM (JAK1), 0.098 µM (JAK2), and 0.039 µM (JAK3) [3]. The 2,2-difluoroethyl group is reported to significantly improve binding affinity to JAK3 compared to non-fluorinated analogs, making this specific substitution pattern critical for achieving the desired potency and selectivity profile . Alternative pyrazole-4-amines without this specific N1-substituent would not produce the same SAR trajectory.

JAK3 inhibition Autoimmune disease Pyrimidine derivatives

Hydrochloride Salt Form Confers Defined Solubility and Handling Advantages

The hydrochloride salt (CAS 1197231-23-4) is the preferred form for research applications due to its enhanced water solubility and stability compared to the free base (CAS 1006333-08-9) . While exact aqueous solubility values for this specific hydrochloride salt are not universally reported, analogous hydrochloride salts of 2,2-difluoroethyl pyrazol-4-amines are documented to exhibit improved solubility, facilitating handling and formulation in synthetic and biological assay workflows [1]. In contrast, the free base is less soluble in aqueous media and may require organic co-solvents (e.g., DMSO) for dissolution, which can complicate biological assay design and limit the achievable concentration range. Furthermore, the hydrochloride form provides a stable, crystalline solid that is easier to weigh accurately and store under standard laboratory conditions, reducing variability in experimental outcomes.

Salt form Solubility enhancement Aqueous assay compatibility

Physicochemical Property Differentiation: LogP and Polar Surface Area

The compound's calculated physicochemical properties place it in a favorable range for drug-like molecules, with specific values that differ from common analogs. Computed descriptors include a LogP of approximately 1.15 to 1.31 [1], and a Topological Polar Surface Area (TPSA) of 43.8 Ų [2]. For comparison, the unsubstituted 1H-pyrazol-4-amine has a lower LogP (approximately 0.2) and a higher TPSA due to the absence of the lipophilic difluoroethyl group. Conversely, analogs with bulkier or more lipophilic N1-substituents (e.g., benzyl or long alkyl chains) exhibit LogP values exceeding 2.5, which may compromise aqueous solubility and increase the risk of off-target binding. The balanced LogP (1.15-1.31) of the 2,2-difluoroethyl derivative optimizes membrane permeability while maintaining sufficient aqueous solubility for assay compatibility, a critical differentiator for early-stage drug discovery.

Lipophilicity Drug-likeness ADME prediction

Synthetic Accessibility and Regioselective Fluoroalkylation

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride leverages established fluoroalkyl amino reagent (FAR) chemistry, enabling regioselective introduction of the difluoroethyl group at the N1 position of the pyrazole ring [1]. This methodological advance allows for the reliable, scalable production of this specific regioisomer. In contrast, alternative synthetic routes to N1-alkylated pyrazol-4-amines often suffer from poor regioselectivity, leading to mixtures of N1- and N2-alkylated products that require cumbersome separation. The availability of this well-characterized, high-purity building block (typical purity >95%) from multiple vendors [2] streamlines medicinal chemistry workflows, eliminating the need for in-house optimization of challenging fluoroalkylation steps. This is a practical procurement advantage: the time and resource cost of synthesizing this specific compound with comparable purity often exceeds the commercial purchase price.

Fluoroalkylation Building block Synthetic methodology

Defined Application Scenarios for 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride Based on Quantitative Evidence


Immuno-Oncology: HPK1 Inhibitor Lead Optimization

This building block is a critical starting point for synthesizing potent HPK1 inhibitors, as evidenced by lead compounds containing this motif demonstrating nanomolar binding affinity (Ki = 1.70 nM) [1]. Research teams focused on developing small molecule HPK1 antagonists for cancer immunotherapy should prioritize this specific scaffold to replicate published SAR and achieve target engagement at physiologically relevant concentrations.

Autoimmune and Inflammatory Disease: JAK3-Targeted Drug Discovery

Given its validated use as a reagent for JAK3 inhibitor development [2] and the class-level potency of related 4-aminopyrazole derivatives (JAK3 IC₅₀ = 0.039 µM) [3], this compound is ideally suited for medicinal chemistry programs targeting JAK3 for the treatment of autoimmune disorders, allergic diseases, and immunologically-mediated conditions.

Aqueous Biological Assays and High-Throughput Screening

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base , making it the preferred form for preparing stock solutions and conducting enzymatic or cell-based assays in buffered aqueous media. This reduces the need for high concentrations of DMSO, minimizing solvent-induced artifacts in high-throughput screening campaigns.

Fragment-Based Drug Discovery and Library Synthesis

With a balanced LogP (~1.15-1.31) and low TPSA (43.8 Ų) [4], this compound possesses favorable fragment-like properties. It can serve as a core scaffold for generating diverse compound libraries via amine functionalization, enabling exploration of chemical space around a validated kinase-binding motif while maintaining drug-like physicochemical parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.